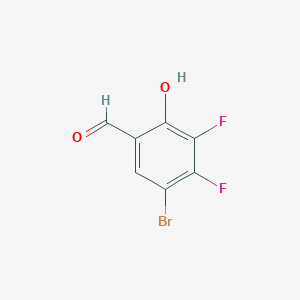

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Description

Significance of Halogenated Salicylaldehydes in Organic Chemistry

Halogenated salicylaldehydes are a class of organic compounds that have demonstrated considerable importance in medicinal chemistry and materials science. The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the salicylaldehyde (B1680747) framework can significantly alter the molecule's physical, chemical, and biological properties. bldpharm.comnih.gov

Halogenation can influence factors like lipid solubility and bioavailability, which are critical parameters in drug design. uni.lu The presence of halogens can also decrease the metabolism of a drug in the body. bldpharm.com For instance, 5-Bromosalicylaldehyde (B98134), a related compound, is used in the synthesis of Schiff's bases, and its derivatives have shown notable antibacterial properties. uni.lu Organotin(IV) complexes derived from a 5-Bromosalicylaldehyde derivative have exhibited anticancer activity against human colon cancer cell lines. uni.lu

Furthermore, halogenated salicylaldehydes serve as crucial ligands for creating metal complexes with unique properties. Ruthenium(II) polypyridyl complexes synthesized with halogen-substituted salicylaldehydes have been investigated for their antiproliferative activities. bldpharm.com Studies have shown that dihalogenated ligands can confer enhanced cytotoxicity to these metal complexes, with bromine-containing derivatives often showing the highest potency. bldpharm.com This makes halogenated salicylaldehydes valuable tools for developing novel therapeutic agents. bldpharm.com

Contextualization within Fluorinated Aromatic Compounds Research

The presence of two fluorine atoms in 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde firmly places it within the dynamic field of fluorinated aromatic compounds research. uni.lu The incorporation of fluorine into organic molecules can have a profound impact on their properties. Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly influence the molecule's reactivity and stability.

Fluorinated aromatic compounds are of great interest across a wide spectrum of industrial and academic chemistry. They are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. uni.lu Many important products, from drugs like the antidepressant fluoxetine (B1211875) to high-performance polymers, rely on organofluorine chemistry for their useful properties. The unique characteristics imparted by fluorine atoms often justify the higher costs associated with producing these compounds. The development of synthetic methods to create molecules with multiple C-F bonds is an important goal in the field, aiming to generate materials with highly desirable properties.

Role as a Precursor for Diverse Chemical Entities

This compound is a specialized chemical building block used in research. bldpharm.com Its value as a precursor stems from the presence of multiple reactive sites: the aldehyde group, the phenolic hydroxyl group, and the carbon-bromine bond, all modified by the electronic effects of the two fluorine atoms. This trifunctional nature allows it to be used in a variety of chemical transformations to build more complex molecules.

While specific, large-scale applications are not widely documented in publicly available literature, its structural motifs are found in molecules designed for biological and material science applications. Analogous compounds, such as other halogenated salicylaldehydes, are known to be precursors for synthesizing inhibitors of enzymes like PDE4 and anti-apoptotic proteins like Bcl-xL. The aldehyde functional group is readily converted into other functionalities, such as in the formation of Schiff bases, which are important intermediates and bioactive molecules themselves. uni.lu The presence of the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), a common strategy in medicinal chemistry to build molecular complexity. Therefore, this compound serves as a valuable starting material for creating novel, highly functionalized compounds for evaluation in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-difluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYDORINQPDUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3,4 Difluoro 2 Hydroxybenzaldehyde

Strategies for Introducing Fluorine Atoms into Aromatic Systems

The incorporation of fluorine atoms into aromatic compounds is a fundamental step in the synthesis of molecules like 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde. The unique properties that fluorine imparts, such as enhanced metabolic stability and lipophilicity, make fluorinated aromatics highly valuable. numberanalytics.com Several key strategies have been developed for aromatic fluorination. numberanalytics.comnumberanalytics.com

Electrophilic Fluorination: This approach involves the direct fluorination of aromatic rings using powerful electrophilic fluorinating agents. numberanalytics.com Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed to introduce fluorine atoms onto electron-rich aromatic systems. numberanalytics.comnumberanalytics.comsapub.org The reaction proceeds via an electrophilic aromatic substitution mechanism.

Nucleophilic Aromatic Substitution (SNAr): In this method, a good leaving group (like a nitro group or a halogen) on an aromatic ring that is activated by electron-withdrawing groups is displaced by a nucleophilic fluoride (B91410) source. numberanalytics.comnumberanalytics.com Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). numberanalytics.com

Transition Metal-Catalyzed Fluorination: Modern synthetic chemistry has seen the rise of transition metal-catalyzed methods, often using palladium or copper catalysts, to facilitate the C-F bond formation. numberanalytics.com These reactions can utilize aryl halides or boronic acids as starting materials. numberanalytics.com

Balz-Schiemann Reaction: A classic method for synthesizing aryl fluorides involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. numberanalytics.com This process typically begins with the diazotization of an aniline (B41778) derivative, followed by treatment with fluoroboric acid (HBF₄) to form the diazonium salt, which is then heated to yield the corresponding aryl fluoride. researchgate.net

| Fluorination Method | Reagent Examples | Typical Substrate |

| Electrophilic Fluorination | Selectfluor®, NFSI, N-fluoropyridinium salts numberanalytics.com | Electron-rich aromatics |

| Nucleophilic Substitution (SNAr) | CsF, KF, TBAF numberanalytics.com | Electron-poor aromatics with leaving groups |

| Transition Metal-Catalyzed | Pd or Cu catalysts with fluoride source | Aryl halides, triflates, boronic acids numberanalytics.com |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ | Aryl amines |

Selective Bromination Techniques on Substituted Benzaldehydes

Achieving selective bromination on a highly substituted benzaldehyde (B42025) requires careful consideration of the directing effects of the existing functional groups. In the target molecule, the hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The fluorine atoms also exert directing influences. The desired bromination at position 5 is para to the hydroxyl group, making it an electronically favored position. However, the reactivity of the aldehyde group, particularly its susceptibility to oxidation, presents a significant challenge. researchgate.net

Bromination utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent used for both radical and electrophilic bromination. organic-chemistry.orgwikipedia.org While it is most famous for the Wohl-Ziegler reaction (allylic and benzylic bromination), it can also serve as an effective electrophilic bromine source for activated aromatic rings. wikipedia.orgorganicchemistrytutor.comnumberanalytics.com The presence of a powerful activating group, such as a hydroxyl group, on the aromatic ring can facilitate electrophilic substitution with NBS. organic-chemistry.org The reaction is often performed under mild conditions, which can be advantageous in preventing side reactions like the oxidation of the aldehyde. numberanalytics.com Highly regioselective bromination of activated aromatic compounds has been achieved using NBS, sometimes in specific solvent systems like tetrabutylammonium (B224687) bromide to enhance selectivity. organic-chemistry.org

Direct Bromination Approaches

Direct bromination using molecular bromine (Br₂) is a common method for halogenating aromatic rings. However, for substrates containing sensitive functional groups like aldehydes, this approach can be problematic. The oxidizing nature of bromine can convert the aldehyde to a carboxylic acid, reducing the yield of the desired product. researchgate.net

To circumvent this, several strategies have been developed:

Protection of the Aldehyde: The aldehyde group can be protected as an acetal (B89532) before bromination. After the bromination step, the acetal can be hydrolyzed back to the aldehyde. researchgate.net

Controlled Reaction Conditions: Performing the bromination at low temperatures can help to suppress the oxidation side reaction. The synthesis of 5-bromo-2-hydroxybenzaldehyde from salicylaldehyde (B1680747), for instance, is carried out by bromination at a low temperature. nih.gov

In Situ HBr Utilization: A patented process describes the bromination of substituted benzaldehydes using a less than stoichiometric amount of bromine. The hydrobromic acid (HBr) generated in this initial step is then coupled with a bromide ion oxidizer to complete the bromination, providing a more efficient use of the bromine reagent. google.com This reaction is often carried out in an acidic medium like glacial acetic acid. google.comgoogle.com

| Brominating Agent | Key Features & Considerations |

| N-Bromosuccinimide (NBS) | Mild reagent, suitable for activated rings; can provide high regioselectivity. organic-chemistry.orgnumberanalytics.com |

| Molecular Bromine (Br₂) | Strong brominating agent; risk of oxidizing aldehyde group to carboxylic acid. researchgate.net |

| Br₂ / Oxidizer Couple | Efficient use of bromine; avoids HBr byproduct by recycling it in situ. google.com |

Orthogonal Synthesis of Substituted Hydroxybenzaldehydes

The term orthogonal synthesis refers to a strategy where multiple, sequential chemical transformations can be performed on a molecule without the protecting groups or reaction conditions of one step interfering with other functional groups. The synthesis of a multi-substituted compound like this compound is a prime example where such a strategy is essential.

A plausible synthetic pathway could involve the following sequence:

Formation of the Aldehyde: Starting with 3,4-difluorobromobenzene, a Grignard reagent can be formed via a halogen-metal exchange, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to produce 3,4-difluorobenzaldehyde. google.compatsnap.comgoogle.com This avoids the harsh conditions of direct Grignard formation from magnesium metal, which can lead to byproducts. patsnap.com

Introduction of the Hydroxyl Group: The next step would be the introduction of a hydroxyl group ortho to the aldehyde. This can be a challenging transformation. One potential route involves a directed ortho-lithiation followed by reaction with an electrophilic oxygen source.

Selective Bromination: With the 3,4-difluoro-2-hydroxybenzaldehyde (B1451509) intermediate in hand, the final step is selective bromination. As discussed, the hydroxyl group strongly directs para, favoring the introduction of bromine at the desired position 5. nih.gov

Alternative strategies could involve starting with a substituted phenol (B47542) and introducing the aldehyde group via formylation reactions such as the Duff reaction or the Reimer-Tiemann reaction, though selectivity can be an issue. google.com The synthesis of various hydroxybenzaldehydes often involves multi-step sequences including oxidation, reduction, carboxylation, and decarboxylation steps to place functional groups correctly. google.comgoogle.com

Purification and Isolation Methodologies in Synthesis

The purification of the final product and intermediates is critical to obtaining a compound of high purity. For substituted benzaldehydes, several techniques are commonly employed.

Extraction and Washing: A common impurity in benzaldehyde synthesis is the corresponding carboxylic acid, formed by oxidation. echemi.comchemicalcas.com This acidic impurity can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a mild basic solution, such as 10% aqueous sodium bicarbonate or sodium carbonate. echemi.comchemicalcas.com

Bisulfite Adduct Formation: Aldehydes can be selectively separated from reaction mixtures by forming a solid, water-soluble bisulfite adduct. rochester.edu The crude mixture is treated with a saturated solution of sodium bisulfite. The resulting adduct can be separated by filtration or extraction into the aqueous phase. The aldehyde can then be regenerated from the purified adduct by treatment with a base. rochester.edu

Chromatography: Silica gel column chromatography is a standard and effective method for purifying organic compounds. chemicalbook.com By choosing an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate), the desired benzaldehyde can be separated from byproducts and unreacted starting materials. chemicalbook.com

Distillation and Recrystallization: For products that are thermally stable, distillation under reduced pressure can be an effective purification method. chemicalcas.comepo.org If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure crystalline material. wikipedia.orgorgsyn.org Sublimation is another technique that can be used for the purification of solid aldehydes. orgsyn.org

Reactivity and Synthetic Transformations of 5 Bromo 3,4 Difluoro 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions, leading to a variety of important chemical transformations.

Schiff Base Formation with Amines

The condensation of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental reaction in organic chemistry. This reaction typically proceeds via nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. For halogenated salicylaldehydes, this reaction is well-documented. For instance, the reaction of 5-Bromo-2-hydroxybenzaldehyde with aniline (B41778) in an alcohol medium, often under reflux, yields the corresponding Schiff base. researchgate.net This transformation is significant as the resulting azomethine group (C=N) is a key feature in various biologically active compounds and metal complexes. researchgate.netnih.gov

The general reaction scheme is as follows:

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde + R-NH₂ → 5-Bromo-3,4-difluoro-2-hydroxy-N-(R-ylidene)aniline + H₂O

While specific studies on this compound are not widely published, its reactivity is expected to be analogous to similar compounds. The electron-withdrawing nature of the fluorine and bromine atoms enhances the electrophilicity of the aldehyde carbon, potentially facilitating the initial nucleophilic attack by the amine.

Table 1: Example of Schiff Base Formation with an Analogous Compound

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Ethanol, Reflux (3 hours) | Schiff base of 5-Bromo-2-hydroxybenzaldehyde and Aniline | researchgate.net |

Hydrazone Formation with Hydrazines

Similar to Schiff base formation, aldehydes react with hydrazines and their derivatives (such as thiosemicarbazides) to form hydrazones, which contain the R₁R₂C=NNR₃R₄ structure. These reactions are also condensation reactions involving the elimination of a water molecule. Research on related structures, such as the reaction between 5-bromo-2-hydroxybenzaldehyde and 4-ethyl-3-thiosemicarbazide (B82095) in ethanol, demonstrates the formation of stable crystalline hydrazone products. nih.gov Furthermore, studies involving the condensation of 2,4-dihydroxybenzoic acid hydrazide with various aromatic aldehydes, including halogenated ones, have produced a library of hydrazide-hydrazone compounds. nih.gov These compounds are of interest due to their potential biological activities. nih.gov

The general reaction can be depicted as:

this compound + H₂N-NH-R → Corresponding Hydrazone + H₂O

Table 2: Example of Hydrazone Formation with an Analogous Compound

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-bromo-2-hydroxybenzaldehyde | 4-ethyl-3-thiosemicarbazide | Ethanol, 350 K, 6 hours | Thiosemicarbazone | nih.gov |

Oxidation Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid. This is a common transformation in organic synthesis. While specific documented examples for the oxidation of this compound are limited, general synthetic pathways often involve the use of suitable oxidizing agents to convert an aldehyde to a carboxylic acid. google.com Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The expected product from the oxidation of this compound would be 5-Bromo-3,4-difluoro-2-hydroxybenzoic acid .

Reduction Reactions

Conversely, the aldehyde group can be reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Patent literature describes the general step of reducing aldehyde-containing intermediates with a suitable reducing agent in an organic solvent. google.com The reduction of this compound would yield (5-Bromo-3,4-difluoro-2-hydroxyphenyl)methanol . The phenolic hydroxyl group generally does not react with NaBH₄, allowing for selective reduction of the aldehyde.

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl (-OH) group on the aromatic ring is acidic and can undergo reactions such as etherification and esterification. Its reactivity can be influenced by the electronic effects of the other substituents on the ring. The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde's carbonyl oxygen can decrease its nucleophilicity compared to a hydroxyl group at another position.

Studies on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) have shown that the 4-hydroxyl group can be selectively alkylated (etherified) over the 3-hydroxyl group due to its higher acidity. nih.gov In the case of this compound, the 2-hydroxyl group can be deprotonated with a suitable base and subsequently alkylated with an alkyl halide to form an ether. The existence of the related compound 5-bromo-3,4-difluoro-2-methoxybenzaldehyde confirms that methylation of the hydroxyl group is a feasible transformation. uni.lu Similarly, esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base.

Reactions Involving Halogen Substituents on the Aromatic Ring

The presence of both bromine and fluorine atoms on the aromatic ring allows for a range of transformations, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. harvard.edunih.gov The C-Br bond is significantly more reactive in such reactions than a C-F bond. Research has demonstrated the successful Suzuki-Miyaura coupling of the analogous compound 5-bromosalicylaldehyde (B98134) with various arylboronic acids to produce biphenyl (B1667301) derivatives. researchgate.net This suggests that this compound can be effectively used as a substrate to introduce new aryl or vinyl groups at the C5 position, displacing the bromine atom.

Table 3: Suzuki-Miyaura Coupling with an Analogous Compound

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 5-bromosalicylaldehyde | Arylboronic acids | Palladium(II) complexes | Biphenyl derivatives | researchgate.net |

While the C-F bonds are generally more stable, they can undergo nucleophilic aromatic substitution under specific, often harsh, conditions or with specialized catalysts, though this is less common than reactions involving the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions

No specific studies detailing the SNAr reactions of this compound were identified. The electron-withdrawing nature of the aldehyde and two fluorine atoms would theoretically activate the aromatic ring towards nucleophilic attack. However, without experimental data, the regioselectivity of such substitutions—whether at the bromine-bearing carbon or one of the fluorine-bearing carbons—remains speculative. The directing influence of the hydroxyl and aldehyde groups further complicates any theoretical prediction.

Metal-Catalyzed Cross-Coupling Reactions

Detailed research findings on the participation of this compound in metal-catalyzed cross-coupling reactions are not available.

Suzuki-Miyaura Coupling

There are no specific examples or documented procedures for the Suzuki-Miyaura coupling of this compound. While the carbon-bromine bond is a typical reaction site for this type of coupling, the specific reaction conditions, catalyst systems, and resulting yields for this particular substrate have not been reported.

Stille Coupling

Similarly, no information is available on the Stille coupling reactions involving this compound.

Other Cross-Coupling Mechanistic Pathways

No literature was found describing other cross-coupling reactions, such as Heck, Sonogashira, or Buchwald-Hartwig amination, utilizing this compound as a substrate.

Spectroscopic and Structural Characterization of 5 Bromo 3,4 Difluoro 2 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy of substituted hydroxybenzaldehydes, the chemical shifts (δ) of the protons are highly dependent on their position on the aromatic ring and the electronic effects of the substituents.

For the related compound 5-Bromosalicylaldehyde (B98134) , the ¹H NMR spectrum typically shows signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. chemicalbook.com The aldehydic proton (CHO) is highly deshielded and appears as a singlet significantly downfield. The phenolic hydroxyl proton (OH) also appears as a singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons show characteristic splitting patterns based on their coupling with neighboring protons.

For 2-hydroxybenzaldehyde (Salicylaldehyde) , a foundational analogue, the ¹H NMR spectrum (500 MHz) provides a clear reference for the aromatic region. arabjchem.orgresearchgate.net The aldehydic proton signal is distinct, as is the phenolic proton. The aromatic protons give rise to a complex pattern of signals that can be interpreted to confirm the substitution pattern. arabjchem.orgresearchgate.net

While specific data for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is unavailable, one would predict a single aromatic proton signal, likely a singlet or a very finely split multiplet due to smaller long-range couplings, given that all other positions on the aromatic ring are substituted. The exact chemical shift would be influenced by the combined electronic effects of the bromo, fluoro, hydroxyl, and aldehyde groups.

Table 1: Representative ¹H NMR Data for Related Salicylaldehydes (Note: Data presented is for analogous compounds, not this compound)

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 5-Bromosalicylaldehyde | -CHO | ~10.3 | s |

| -OH | Variable (e.g., ~11.0) | s | |

| Aromatic-H | ~6.9 - 7.8 | m | |

| 2-Hydroxybenzaldehyde | -CHO | ~9.8 | s |

| -OH | Variable (e.g., ~11.0) | s | |

| Aromatic-H | ~6.8 - 7.6 | m |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For substituted benzaldehydes, the carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift.

In the case of 5-Bromosalicylaldehyde , the ¹³C NMR spectrum would show distinct signals for the aldehydic carbon, the carbon bearing the hydroxyl group (C-2), the carbon with the bromine substituent (C-5), and the other aromatic carbons. The positions of these signals are dictated by the electronic environment created by the various substituents.

For the parent compound, Salicylaldehyde (B1680747) , the ¹³C NMR spectrum has been well-documented and serves as a useful comparison for its substituted derivatives. nih.gov

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a specialized technique that is exceptionally sensitive for fluorine-containing compounds. For this compound, this technique would be critical for confirming the presence and environment of the two fluorine atoms. The spectrum would be expected to show two distinct signals for the fluorine atoms at positions 3 and 4. The chemical shifts and the coupling constants (J-values) between them, as well as potential couplings to the nearby aromatic proton, would provide definitive structural information. Unfortunately, no experimental ¹⁹F NMR data for the target compound or its immediate difluoro-analogues could be located in the reviewed sources. For the related 3-Fluoro-2-hydroxybenzaldehyde , ¹⁹F NMR data is available and shows a characteristic signal for the single fluorine atom. chemicalbook.com

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. These techniques have been applied to derivatives of 2-hydroxy-3-methoxybenzaldehyde (B140153) to elucidate their structures fully. researchgate.net For this compound, 2D NMR would be instrumental in assigning the single aromatic proton and correlating it with its surrounding carbon atoms, confirming the substitution pattern.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For 5-Bromo-2-hydroxybenzaldehyde , the FT-IR spectrum displays characteristic absorption bands. nist.gov These include a broad band for the O-H stretching of the phenolic hydroxyl group, which is often involved in intramolecular hydrogen bonding with the adjacent aldehyde group. A strong absorption corresponding to the C=O stretching of the aldehyde is also a prominent feature. Other bands in the fingerprint region correspond to C-C stretching within the aromatic ring and C-H bending vibrations.

The FT-IR spectrum of Salicylaldehyde shows a peak for the C-H bond of the aldehyde group around 2847 cm⁻¹. arabjchem.orgresearchgate.net The presence of various substituents, as in the target molecule this compound, would be expected to shift the positions of these characteristic bands. Specifically, the C-F stretching vibrations would give rise to strong absorptions, typically in the 1000-1300 cm⁻¹ region.

Table 2: Key FT-IR Absorption Bands for Related Salicylaldehydes (Note: Data presented is for analogous compounds, not this compound)

| Compound Name | Functional Group | Wavenumber (cm⁻¹) |

| 5-Bromo-2-hydroxybenzaldehyde | O-H stretch (phenolic) | ~3400-3200 (broad) |

| C=O stretch (aldehyde) | ~1650-1680 | |

| C-Br stretch | ~500-600 | |

| 2-Hydroxybenzaldehyde | C-H stretch (aldehyde) | ~2850 |

| C=O stretch (aldehyde) | ~1660 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental to understanding the electronic transitions within a molecule. For substituted salicylaldehydes, these properties are heavily influenced by the nature and position of substituents on the aromatic ring, as well as by solvent polarity and hydrogen bonding capabilities. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The stability of halogenated salicylaldehyde derivatives in solution is often monitored using UV-Vis spectroscopy. For example, ruthenium(II) complexes synthesized with various halogen-substituted salicylaldehydes were studied for their stability over time in different media, including DMSO and aqueous buffers, by recording their UV-Vis spectra. rsc.org In studies of salicylaldehyde benzoylhydrazone, the deprotonation of the phenolic oxygen in a basic medium leads to the appearance of a new, broad absorption band at wavelengths around or above 400 nm. researchgate.netnih.gov For this compound, the presence of bromine and fluorine atoms, along with the hydroxyl and aldehyde groups, is expected to influence the precise wavelength and intensity of its absorption maxima due to their electronic effects on the π-conjugated system.

Fluorescence Spectroscopy

Specific fluorescence data for this compound has not been detailed in published research. However, salicylaldehyde derivatives are a well-known class of fluorophores. researchgate.net Their fluorescence properties are often linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state. This process typically results in a large Stokes shift, meaning a significant difference between the absorption and emission maxima.

The fluorescence of related compounds, such as Schiff base derivatives of salicylaldehyde, is an active area of research. rsc.org The emission characteristics are highly sensitive to the molecular structure and the surrounding environment. For example, the hydrolysis of a naphthalene-based salicylaldehyde derivative in aqueous solution can be monitored by the growth of fluorescence from the resulting salicylaldehyde product. rsc.org It is plausible that this compound and its derivatives would also exhibit fluorescent properties, which would be modulated by the electron-withdrawing effects of the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

No experimental mass spectrum for this compound has been published. However, predicted mass spectrometry data is available for its methylated derivative, 5-bromo-3,4-difluoro-2-methoxybenzaldehyde (C₈H₅BrF₂O₂). The predicted collision cross-section (CCS) values for various adducts of this derivative provide theoretical data for its identification in mass spectrometry analysis. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.95138 | 139.5 |

| [M+Na]⁺ | 272.93332 | 154.1 |

| [M-H]⁻ | 248.93682 | 144.4 |

| [M+NH₄]⁺ | 267.97792 | 161.2 |

| [M+K]⁺ | 288.90726 | 143.0 |

| [M]⁺ | 249.94355 | 158.8 |

Data sourced from PubChemLite. uni.lu Note: This data is for the methoxy (B1213986) derivative, not the hydroxy compound.

Experimental mass spectra are available for structurally similar compounds. For example, the NIST database contains the electron ionization mass spectrum for 5-Bromosalicylaldehyde (C₇H₅BrO₂) nist.govnih.gov and 5-Bromo-2-hydroxy-3-nitrobenzaldehyde (C₇H₄BrNO₄). nist.gov The fragmentation patterns of these compounds typically involve the loss of a hydrogen atom (M-1), the formyl group (CHO), or carbon monoxide (CO), which helps in elucidating their structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound to confirm its empirical formula.

While a specific experimental report of the elemental analysis for this compound is not available, the theoretical composition can be calculated from its known molecular formula, C₇H₃BrF₂O₂. This compound has a molecular weight of 237.00 g/mol . synquestlabs.com The theoretical elemental composition is a crucial benchmark for verifying the purity of a synthesized sample.

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 35.48% |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.28% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 33.71% |

| Fluorine (F) | 18.998 | 2 | 37.996 | 16.03% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.50% |

Calculated based on the molecular formula C₇H₃BrF₂O₂.

Elemental analysis is routinely performed to characterize new compounds, including derivatives of halogenated salicylaldehydes. For example, in the synthesis of ruthenium(II) complexes with various halogen-substituted salicylaldehydes, elemental analysis was used to confirm the composition of the final products. rsc.org

Computational Investigations of 5 Bromo 3,4 Difluoro 2 Hydroxybenzaldehyde

Quantum Chemical Calculations

No peer-reviewed articles or public data repositories were identified that specifically detail quantum chemical calculations for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.

Density Functional Theory (DFT) Studies

Despite the prevalence of Density Functional Theory (DFT) as a method for computational chemistry, no studies applying this technique to this compound have been published. DFT is a powerful tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules. The absence of such studies means that detailed theoretical data for this compound is not available.

Electronic Structure Elucidation

A search for the elucidation of the electronic structure of this compound through DFT or other quantum chemical methods did not yield any results. Consequently, information regarding molecular orbitals (such as HOMO and LUMO), electron density distribution, and molecular electrostatic potential remains undetermined from a computational standpoint.

Molecular Geometry Optimization

There is no available data from computational studies on the optimized molecular geometry of this compound. This information, which includes bond lengths, bond angles, and dihedral angles, is fundamental for understanding the molecule's three-dimensional structure and stability. Due to the lack of research, a data table of these parameters cannot be generated.

Spectroscopic Property Prediction

No computational studies have been published that predict the spectroscopic properties of this compound. Theoretical predictions of spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) are valuable for interpreting experimental data and confirming molecular structure. Without these calculations, a theoretical basis for the spectroscopic analysis of this compound is missing.

Molecular Dynamics Simulations

No literature was found detailing molecular dynamics (MD) simulations for this compound. MD simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules or solvent environments.

Reaction Mechanism Elucidation through Computational Approaches

There are no published computational studies elucidating the reaction mechanisms involving this compound. Computational approaches are often used to map reaction pathways, determine transition state energies, and calculate reaction kinetics, providing a deeper understanding of a compound's reactivity. This information is currently not available for the specified molecule.

Structure-Reactivity Relationship Analysis

The relationship between the molecular structure of a chemical compound and its reactivity is a fundamental concept in chemistry. Computational chemistry provides powerful tools to investigate this relationship at the atomic level. For this compound, a comprehensive understanding of its reactivity can be elucidated by analyzing its structural features, such as bond lengths, bond angles, and electronic properties. Due to the limited availability of direct computational studies on this compound, this analysis draws upon data from closely related compounds, such as 5-Bromo-2-hydroxybenzaldehyde and various bromo-dimethoxybenzaldehydes, to infer the structure-reactivity profile of the target molecule.

The reactivity of an aromatic aldehyde is significantly influenced by the substituents on the benzene (B151609) ring. In this compound, the presence of a bromine atom, two fluorine atoms, a hydroxyl group, and an aldehyde group dictates its electronic distribution and, consequently, its chemical behavior. The electron-withdrawing nature of the halogen atoms (bromine and fluorine) and the aldehyde group, combined with the electron-donating character of the hydroxyl group, creates a complex electronic environment within the molecule.

Influence of Structural Parameters on Reactivity

The geometry of a molecule, including its bond lengths and angles, provides insight into its stability and reactivity. Density Functional Theory (DFT) calculations are a common method used to determine these parameters. For a similar compound, 5-Bromo-2-hydroxybenzaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to optimize its structure. nih.gov While specific data for this compound is not available, the bond lengths and angles of the core benzaldehyde (B42025) structure are expected to be comparable, with some modifications due to the presence of the two fluorine atoms.

The introduction of two fluorine atoms at the 3 and 4 positions is expected to have a pronounced effect on the geometry and electronic structure of the benzene ring. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will polarize the C-F bonds and influence the adjacent C-C bonds. This can lead to a slight shortening of the C-C bonds in the vicinity of the fluorine atoms and a general withdrawal of electron density from the aromatic ring.

| Bond | Expected Bond Length (Å) - Inferred |

|---|---|

| C-Br | ~1.90 |

| C-F | ~1.35 |

| C=O (aldehyde) | ~1.22 |

| C-O (hydroxyl) | ~1.36 |

| C-C (aromatic) | 1.39 - 1.41 |

| Angle | Expected Bond Angle (°) - Inferred |

|---|---|

| C-C-C (in ring) | ~120 |

| C-C-F | ~118-122 |

| O=C-H (aldehyde) | ~120 |

| C-C-O (hydroxyl) | ~118-122 |

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are direct indicators of its reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For aromatic aldehydes, the MEP typically shows negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are electron-rich areas and susceptible to electrophilic attack. Conversely, positive potential (blue regions) is usually found around the hydrogen atoms, particularly the aldehydic proton and the hydroxyl proton, making them susceptible to nucleophilic attack.

In this compound, the strong electronegativity of the fluorine and bromine atoms would further enhance the polarization of the molecule. This would likely lead to a more positive electrostatic potential on the carbon atoms of the benzene ring, particularly those bonded to the halogens, making the ring more susceptible to nucleophilic aromatic substitution reactions under certain conditions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which electrons are most readily donated, while the LUMO is the orbital that most readily accepts electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the benzene ring and the substituents with lone pairs (hydroxyl and bromine), while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The electron-withdrawing fluorine atoms in this compound are expected to lower the energies of both the HOMO and LUMO. However, the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap compared to its non-fluorinated counterpart. This would suggest that this compound is likely to be more reactive.

| Property | Expected Value/Characteristic - Inferred |

|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Significantly lowered by electron-withdrawing groups |

| HOMO-LUMO Gap | Relatively small, indicating higher reactivity |

Applications of 5 Bromo 3,4 Difluoro 2 Hydroxybenzaldehyde in Advanced Chemical Synthesis

Role as a Versatile Chemical Building Block

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde, making it an exemplary building block in organic synthesis. The strategic placement of its substituent groups—bromo, difluoro, hydroxyl, and aldehyde—on the benzene (B151609) ring allows for a wide array of chemical transformations. Each functional group can participate in distinct and selective reactions, providing chemists with multiple pathways to elaborate the molecular structure.

The aldehyde group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and products of Knoevenagel or Claisen-Schmidt condensations. The hydroxyl group, being ortho to the aldehyde, can influence the reactivity of the aldehyde through hydrogen bonding and can also participate in cyclization reactions. Furthermore, the bromine atom and fluorine atoms introduce specific electronic and steric properties to the molecule and can serve as handles for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds.

The presence of multiple reactive sites on a single, relatively simple starting material allows for the efficient construction of complex molecules in a controlled, stepwise manner. This versatility minimizes the need for extensive protecting group strategies and can lead to more convergent and atom-economical synthetic routes.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Potential Reactions |

| Aldehyde (-CHO) | C1 | Nucleophilic addition, Condensation (Knoevenagel, Claisen-Schmidt), Reductive amination, Wittig reaction |

| Hydroxyl (-OH) | C2 | Etherification, Esterification, O-alkylation, Cyclization (e.g., to form heterocycles) |

| Fluorine (-F) | C3, C4 | Nucleophilic aromatic substitution (under certain conditions), Modulation of electronic properties |

| Bromine (-Br) | C5 | Cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), Grignard reagent formation |

Synthesis of Complex Organic Molecules

The utility of this compound as a versatile building block directly translates into its application in the synthesis of complex organic molecules. The ability to sequentially or concurrently modify its various functional groups enables the assembly of intricate molecular frameworks that are often targeted for their potential biological or material properties.

For instance, the aldehyde can be converted into a different functional group, such as an alcohol or a carboxylic acid, while the bromine atom is utilized in a palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl substituent. Subsequently, the hydroxyl and remaining fluorine groups can be engaged in further transformations. This modular approach is a hallmark of modern organic synthesis, and this compound is an ideal starting material for such strategies. While direct examples for this specific molecule are not extensively documented in publicly available literature, the synthesis of complex structures from analogous substituted salicylaldehydes is a well-established practice.

Preparation of Heterocyclic Scaffolds and Ring Systems

A significant application of this compound lies in the synthesis of heterocyclic compounds. The ortho-hydroxybenzaldehyde moiety is a classic precursor for a variety of oxygen- and nitrogen-containing ring systems.

Coumarins, or 2H-chromen-2-ones, are a prominent class of oxygen-containing heterocycles with diverse biological activities. The synthesis of coumarins often involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group. For this compound, a common route to the corresponding coumarin (B35378) would be the Knoevenagel condensation with activated acetic acid derivatives like diethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate, followed by intramolecular cyclization. nih.gov The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt. nih.gov The resulting coumarin would bear the 5-bromo and 3,4-difluoro substitution pattern on the benzo-fused ring.

Table 2: Representative Reaction for Coumarin Synthesis

| Reactants | Reagents/Conditions | Product Type |

| This compound, Diethyl malonate | Piperidine, Ethanol, Reflux | 6-Bromo-7,8-difluoro-3-carbethoxycoumarin |

| This compound, Ethyl acetoacetate | Piperidine, Acetic Anhydride (B1165640) | 3-Acetyl-6-bromo-7,8-difluorocoumarin |

Azacoumarins, also known as quinolinones, are nitrogen-containing analogues of coumarins where a nitrogen atom replaces the oxygen in the pyrone ring. The synthesis of these heterocycles can be achieved by reacting this compound with enamines or enamides, or through multi-component reactions involving an amine, an active methylene compound, and the aldehyde. The specific substitution pattern of the starting aldehyde would be incorporated into the final azacoumarin structure, yielding novel compounds for biological screening.

The reactivity of the ortho-hydroxybenzaldehyde functionality extends to the synthesis of a broader range of heterocycles. Reaction with hydrazines or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Condensation with hydroxylamine (B1172632) can yield isoxazoles. Furthermore, reactions with amidines or guanidines can be employed to construct pyrimidine-fused systems. The presence of the difluoro and bromo substituents on the resulting heterocyclic scaffolds provides unique electronic properties and potential sites for further functionalization, making these derivatives attractive for medicinal chemistry and materials science.

Design and Synthesis of Ligands for Coordination Chemistry

Substituted salicylaldehydes are classic precursors for the synthesis of Schiff base ligands. These ligands are readily prepared through the condensation of the aldehyde with a primary amine. This compound can be reacted with a variety of monoamines or diamines to generate a diverse library of Schiff base ligands.

The resulting ligands are typically multidentate, with the phenolic oxygen and the imine nitrogen atoms serving as coordination sites for metal ions. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be fine-tuned by the nature of the substituents on the salicylaldehyde and the amine precursor. The bromo and difluoro groups on the this compound backbone exert a strong electron-withdrawing effect, which can influence the Lewis acidity of the coordinated metal center.

These Schiff base complexes have applications in various fields, including catalysis, materials science (e.g., as molecular magnets or luminescent materials), and as therapeutic or diagnostic agents. The synthesis of a series of transition metal complexes with Schiff bases derived from the related 5-bromo-2-hydroxybenzaldehyde has been reported, highlighting the utility of this class of compounds in coordination chemistry. researchgate.netnih.gov

Table 3: Examples of Ligand Types Synthesized from Substituted Salicylaldehydes

| Amine Precursor | Ligand Type | Potential Metal Complexes |

| Aniline (B41778) derivatives | Bidentate Schiff base | Cu(II), Ni(II), Co(II), Zn(II) |

| Ethylenediamine | Tetradentate Schiff base (Salen-type) | Mn(III), Cr(III), Co(II), Fe(III) |

| Amino acids | Tridentate Schiff base | V(IV), Mo(VI), Ru(II) |

Schiff Base Ligands

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. recentscientific.com Salicylaldehyde and its derivatives are frequently employed in the synthesis of Schiff base ligands, which can form stable complexes with a variety of metal ions. ijcrr.com These complexes have found applications in diverse areas, including catalysis and medicinal chemistry. ijcrr.comnih.govnih.gov The synthesis of Schiff bases from salicylaldehydes is a well-established method, often involving a straightforward condensation reaction with an appropriate amine. recentscientific.com

Hydrazone Ligands

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are typically formed by the reaction of hydrazines with aldehydes or ketones. nih.gov Fluorinated hydrazones, in particular, have garnered interest due to their potential applications in pharmaceuticals and agrochemicals. nih.gov The synthesis of hydrazone derivatives is an important area of research, with various methods being developed for their preparation. nih.govnih.govrsc.org

The literature provides examples of hydrazone derivatives synthesized from related bromo-hydroxybenzaldehydes, highlighting the utility of this class of compounds in forming hydrazone structures. nih.gov However, specific research detailing the synthesis and applications of hydrazone ligands directly from this compound is not extensively covered in the available scientific reports. The established reactivity of the aldehyde group suggests its capability to react with hydrazine (B178648) derivatives to form the corresponding hydrazone ligands.

Precursor in Material Science Applications

The unique combination of functional groups in this compound makes it a promising precursor for the development of advanced materials with tailored properties.

Specialty Chemical Synthesis

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. The synthesis of these chemicals often requires multi-step processes starting from versatile building blocks. While direct synthesis pathways for specific specialty chemicals originating from this compound are not explicitly detailed in the surveyed literature, the compound's reactive sites offer numerous possibilities for elaboration into more complex molecules. The principles of advanced chemical synthesis, including retrosynthetic analysis and diversity-oriented synthesis, can be applied to design pathways to novel specialty chemicals from this precursor. iitd.ac.inopenreview.netmdpi.com

Materials with Specific Properties

The development of new materials with specific physical and chemical properties is a cornerstone of material science. Substituted aromatic compounds are often used as monomers or precursors in the synthesis of polymers and other materials. Derivatives of salicylaldehyde have been investigated for their potential in creating materials with interesting luminescent and electronic properties. researchgate.net The presence of fluorine atoms in this compound is particularly noteworthy, as fluorination can significantly alter the electronic properties, thermal stability, and lipophilicity of a molecule, thereby influencing the characteristics of the resulting material. mdpi.com

Development of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.comdesy.de The search for new organic molecules with high NLO activity is an active area of research. aip.orgacs.orgnih.gov Substituted benzaldehyde (B42025) derivatives have been explored as potential NLO materials. aip.org The design of NLO-active molecules often involves creating structures with significant charge-transfer characteristics. The electronic properties of this compound, influenced by its electron-withdrawing halogen substituents and electron-donating hydroxyl group, make it a candidate for investigation in the synthesis of novel NLO materials. Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the NLO properties of new molecules. acs.orgnih.gov While specific experimental studies on the NLO properties of materials derived directly from this compound are not found in the reviewed literature, the general principles of NLO material design suggest its potential in this field.

Advanced Applications and Biological Activities of 5 Bromo 3,4 Difluoro 2 Hydroxybenzaldehyde Derivatives

Development of Biologically Active Compounds

The core structure of 5-bromo-3,4-difluoro-2-hydroxybenzaldehyde serves as a crucial starting point for the synthesis of various biologically active molecules. The presence of the aldehyde group allows for the facile formation of Schiff bases through condensation reactions with a wide range of primary amines. This chemical tractability, combined with the electronic properties imparted by the bromine and fluorine atoms, makes it an attractive building block in medicinal chemistry.

Derivatives with Antibacterial Properties

Derivatives of this compound, particularly Schiff bases, have demonstrated significant potential as antibacterial agents. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, often showing efficacy comparable to or greater than standard antibiotics.

Schiff base derivatives have shown broad-spectrum antibacterial activity. The antimicrobial action of these compounds is often attributed to the azomethine group, which can interfere with bacterial cell wall synthesis or other vital cellular processes. The lipophilicity of these derivatives, enhanced by the presence of various substituents, allows for effective penetration of the bacterial cell membrane.

Metal complexes of Schiff bases derived from substituted salicylaldehydes have also been investigated, and in many cases, the metal complexes exhibit enhanced antibacterial activity compared to the free Schiff base ligands. For instance, copper(II) complexes of Schiff base derivatives have been shown to be active against Staphylococcus aureus. The chelation of the metal ion can increase the lipophilic nature of the compound, facilitating its transport across the bacterial cell wall and subsequent interaction with intracellular targets. Studies on Schiff bases derived from 5-bromosalicylaldehyde (B98134) have shown dose-dependent antibacterial activity, with increasing concentrations leading to larger zones of inhibition against bacteria like Escherichia coli.

Detailed research findings have highlighted the efficacy of these derivatives against specific bacterial strains. For example, some Schiff bases have exhibited high antibacterial activity against Gram-positive bacteria such as Micrococcus luteus and S. aureus. The mechanism of action for some of these compounds is thought to involve the deactivation of essential bacterial enzymes like dihydrofolate reductase.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Schiff Base | Escherichia coli | Dose-dependent inhibition | |

| Schiff Base | Staphylococcus aureus | High activity (MIC = 12.5 µg/mL) | |

| Schiff Base | Micrococcus luteus | High activity (MIC = 25 µg/mL) | |

| Schiff Base Metal Complexes | Escherichia coli, Pseudomonas sp. | Enhanced activity compared to ligand | |

| Schiff Base Resins | Staphylococcus aureus, Escherichia coli | Potent activity | |

| Copper(II) Schiff Base Complexes | Methicillin-resistant S. aureus (MRSA) | Significant inhibitory activity |

Derivatives with Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have been explored for their antifungal properties. These compounds have shown promise in combating various fungal pathogens, including species of Aspergillus and Candida.

Schiff bases and their metal complexes are a prominent class of compounds investigated for antifungal activity. The presence of the imine group is considered crucial for their biological action. Research has shown that the antifungal activity of these derivatives can be influenced by the nature of the substituents on the aromatic rings.

Studies on Schiff bases derived from substituted hydroxybenzaldehydes have demonstrated their effectiveness against fungi such as Aspergillus niger and Candida albicans. For example, a particular Schiff base derivative exhibited high antifungal potential against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. The mechanism of antifungal action is believed to involve the disruption of fungal cell membranes or the inhibition of essential enzymes. The redox-active nature of some benzaldehyde (B42025) derivatives can also contribute to their antifungal effects by disrupting the cellular antioxidation systems of the fungi.

The complexation of these Schiff bases with metal ions can lead to a significant enhancement of their antifungal properties. This is often attributed to the increased lipophilicity of the metal complexes, which facilitates their entry into fungal cells.

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Type | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Schiff Base | Aspergillus niger | High potential (MIC = 12.5 µg/mL) | |

| Schiff Base and Resin | Aspergillus flavus, Candida albicans, Aspergillus niger | Enhanced activity | |

| Transition Metal Complexes of Schiff Bases | Aspergillus niger, Aspergillus flavus, Rhizopus stolonifer, Candida albicans, etc. | Stronger activity than the free ligand | |

| Mixed Ligand Complexes of Schiff Bases | Aspergillus niger, Aspergillus flavus, Alternaria alternata, Rhizopus stolonifer | Significant activity | |

| Cinnamaldehyde Derivatives | Fluconazole-resistant Candida albicans | Fungicidal activity |

Derivatives with Anticancer Properties

The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown promising cytotoxic activity against various cancer cell lines.

Schiff bases and their metal complexes have been a major focus of this research. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, with some derivatives showing high potency. For instance, certain Schiff base derivatives have shown antiproliferative activity against the MCF-7 human breast cancer cell line. The anticancer activity is often associated with the induction of apoptosis, or programmed cell death, in cancer cells.

The cytotoxic effects of these derivatives have been evaluated against a range of cancer cell lines, including those of the lung (A549), breast (MCF-7, MDA-MB-231), and prostate (PC-3). Some organotin derivatives of Schiff bases have shown strong cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range. The introduction of different substituents and metal ions allows for the fine-tuning of the anticancer activity and selectivity of these compounds. For example, certain benzofuran (B130515) derivatives incorporating a modified benzaldehyde moiety have exhibited outstanding activity against both A549 and HeLa cell lines.

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity/Measurement (IC50) | Reference |

|---|---|---|---|

| Schiff Base | MCF-7 (Breast) | < 0.1 mM | |

| Brominated Coelenteramine Analog | MCF-7 (Breast), PC-3 (Prostate) | Improved 5-FU profile | |

| Coordination Complexes | A549 (Lung) | 0.040 mg/mL (with nanosilver) | |

| Monobenzyltin Compound | MCF-7 (Breast) | 2.5±0.50 µg/mL | |

| Hydrazone Derivatives | A549 (Lung), MDA-MB-231 (Breast), PC-3 (Prostate) | 13.39 µM (1e on A-549), 22.73 µM (2l on MDA-MB-231), 9.38 µM (1d on PC-3) | |

| Salicylaldehyde (B1680747) Benzoylhydrazones | Leukemic cell lines | Sub-micromolar range |

Derivatives with Anti-inflammatory Potential

Derivatives of substituted hydroxybenzaldehydes have been investigated for their potential to mitigate inflammatory responses. Inflammation is a complex biological process, and chronic inflammation is implicated in various diseases.

Research has shown that certain brominated salicylaldehyde derivatives can suppress the production of pro-inflammatory mediators. For example, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.

Furthermore, these derivatives can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism of action often involves the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response. Some benzophenone (B1666685) derivatives have also shown in vivo anti-inflammatory activity and selective inhibition of COX enzymes. Similarly, other bromo-phenyl-hydroxy-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.

Enzyme Inhibition Studies (e.g., PDE4, BCL-XL)

While specific studies on this compound derivatives as inhibitors of phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (BCL-XL) are not extensively reported in the provided context, the broader class of salicylaldehyde and benzaldehyde derivatives has been investigated for various enzyme inhibitory activities. For instance, the anti-inflammatory effects of some derivatives are linked to the inhibition of COX enzymes. The structural features of these compounds make them suitable candidates for interacting with the active sites of various enzymes.

Protein-Ligand Interaction Research

Molecular docking studies are a crucial tool for understanding the interactions between small molecules and their biological targets at a molecular level. Such studies have been employed to investigate the binding modes of 5-bromo-2-hydroxybenzaldehyde derivatives with various proteins, providing insights into their mechanism of action.

For instance, molecular docking has been used to study the interactions of these derivatives with microbial target proteins, helping to elucidate their antibacterial and antifungal activities. These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

In the context of anticancer research, molecular docking has been utilized to explore the binding of these derivatives to cancer-related proteins. This helps in identifying potential molecular targets and in the rational design of more potent and selective anticancer agents. The insights gained from these computational studies are invaluable for guiding the synthesis and biological evaluation of new derivatives.

Investigation of Mechanisms of Biological Action at the Molecular Level

Signaling Pathway Modulation (e.g., Wnt/β-Catenin, Autophagy, TGF-β)

There is no specific information available in the reviewed scientific literature regarding the modulation of Wnt/β-Catenin, Autophagy, or TGF-β signaling pathways by this compound or its derivatives.

Applications in Pharmaceutical Research and Development

Precursors for Novel Pharmaceutical Agents

While this compound is available from chemical suppliers and could theoretically serve as a building block in organic synthesis, there is no specific, documented evidence in the searched literature of its use as a precursor for novel pharmaceutical agents.

Potential in Agrochemical Development

There is no specific information in the reviewed scientific literature or patent databases to suggest that this compound or its derivatives have been investigated for or have potential in agrochemical development as pesticides, herbicides, or fungicides.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and protection/deprotection strategies. For example:

- Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ under controlled temperature (0–25°C) .

- Fluorination : Balz-Schiemann reaction or halogen exchange (Halex) with KF/Cu catalysts at elevated temperatures (80–120°C) .

- Hydroxyl Protection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation during synthesis; deprotection with mild acids (e.g., HCl/MeOH) .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for fluorination, DCM for bromination) and stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., hydroxyl proton at δ 10-12 ppm, aldehydic proton at δ 9.5-10.5 ppm). ¹⁹F NMR resolves fluorine environments (δ -110 to -120 ppm for ortho/para-F) .

- IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and aldehyde (sharp ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 236.96) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) to obtain single crystals .

- Data Collection : Employ SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, F). Address twinning or disorder using SHELXD/SHELXE pipelines .

- Validation : Cross-check bond lengths/angles with DFT calculations (e.g., Gaussian09) and Cambridge Structural Database (CSD) entries for similar halogenated benzaldehydes .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in polyhalogenated benzaldehydes?

- Methodological Answer :

- Directing Effects : The hydroxyl group acts as a strong ortho/para director, while electron-withdrawing F/Br substituents deactivate the ring. Bromination favors positions meta to fluorine due to steric and electronic effects .

- Computational Modeling : Use DFT (B3LYP/6-311+G*) to map electrostatic potential surfaces and predict reactive sites .

- Experimental Validation : Compare reaction outcomes (HPLC/MS) with/without directing groups (e.g., methyl protection of -OH) to isolate electronic vs. steric contributions .

Q. How can researchers evaluate the bioactivity of this compound in cellular models?

- Methodological Answer :

- In Vitro Assays :

- Cytoprotection : Expose endothelial cells (e.g., HUVECs) to high glucose (25 mM) and measure viability via MTT assay. Pre-treat with the compound (10–100 µM) to assess attenuation of ROS (DCFH-DA probe) .

- Anti-inflammatory Activity : Quantify TNF-α/IL-6 secretion (ELISA) in LPS-stimulated macrophages .

- Mechanistic Studies : Use Western blotting to track NF-κB/p38 MAPK pathways and siRNA knockdowns to identify molecular targets .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for halogenated benzaldehydes?

- Methodological Answer :

- Source Comparison : Cross-reference protocols from peer-reviewed journals (e.g., J. Org. Chem.) vs. commercial catalogs (excluded per guidelines).

- Parameter Screening : Design a DoE (Design of Experiments) to test variables (temperature, catalyst load) and identify critical factors .

- Byproduct Analysis : Use GC-MS to detect halogen scrambling or diaryl ether formation, which may reduce yields .

Comparative Studies

Q. What distinguishes the reactivity of this compound from its dihydroxy or monohalogenated analogs?

- Methodological Answer :

- Solubility : Difluoro derivatives exhibit lower polarity, requiring DMSO/THF for reactions vs. aqueous MeOH for dihydroxy analogs .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ show slower kinetics due to electron-withdrawing F/Br groups; optimize with microwave irradiation (120°C, 30 min) .

- Stability : Monitor aldehyde oxidation to carboxylic acid via periodic ¹H NMR; add stabilizers (e.g., BHT) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.